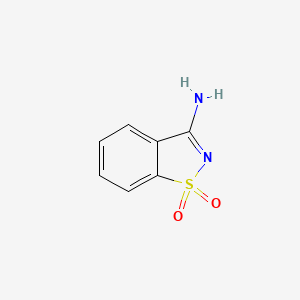

1,2-Benzisothiazol-3-amine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331994. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOQSOJREDRYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227476 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7668-28-2 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007668282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iminosaccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1lambda6,2-benzothiazole-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KM32M9L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide, a unique heterocyclic compound, serves as a critical scaffold in contemporary medicinal chemistry. Its rigid structure, combined with the reactive potential of its amine and sulfonamide functionalities, has positioned it as a valuable starting material for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and applications, with a particular focus on its role in the development of selective COX-2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 3-Iminosaccharin and 3-Aminobenzisothiazole-S,S-dioxide, is a stable, crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₂S | [1][2] |

| Molecular Weight | 182.20 g/mol | [1] |

| IUPAC Name | 1,1-dioxo-1,2-benzothiazol-3-amine | [1] |

| CAS Number | 7668-28-2 | [1] |

| Melting Point | 226 - 229 °C | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [5] |

| pKa (predicted) | 9.48 (strongest acidic) | [6] |

Molecular Structure and Spectroscopic Profile

The molecular architecture of this compound features a bicyclic system where a benzene ring is fused to an isothiazole ring. The presence of the exocyclic amine at the 3-position and the dioxide at the 1-position significantly influences its electronic properties and reactivity.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a complex multiplet in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the four protons on the benzene ring. The two protons of the amine group are often observed as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.[1]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons typically appear in the range of δ 120-140 ppm. The carbonyl-like carbon at the 3-position is deshielded and appears further downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl group, respectively.

-

C=N stretching: A band in the region of 1600-1650 cm⁻¹ can be attributed to the exocyclic carbon-nitrogen double bond.

-

Aromatic C-H stretching: Bands are typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 182.20 g/mol ).[1] Fragmentation patterns can provide further structural information.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method starts from 2,2'-dithiodibenzoic acid. This multi-step synthesis is a robust method for producing the target compound.

References

- 1. This compound | C7H6N2O2S | CID 64786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB [foodb.ca]

An In-Depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide: Unveiling Its Core Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3-amine 1,1-dioxide, a unique heterocyclic compound, holds potential within various scientific domains, particularly in the landscape of medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application and for the prediction of its behavior in biological and chemical systems. This technical guide provides a consolidated overview of the known structural, physical, and spectral characteristics of this compound, while also transparently identifying areas where experimental data remains to be elucidated. The following sections are designed to serve as a foundational resource for researchers, offering both established data and highlighting opportunities for further investigation into this intriguing molecule.

Molecular Identity and Structural Elucidation

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2-thiazole ring. The thiazole ring is distinguished by an amine group at the 3-position and a sulfone moiety, where the sulfur atom is oxidized to form a 1,1-dioxide. This structural arrangement bestows upon the molecule a unique electronic and steric profile that dictates its chemical reactivity and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers [1]

| Identifier | Value |

| IUPAC Name | 1,1-dioxo-1,2-benzothiazol-3-amine |

| Synonyms | 3-Iminosaccharin, 3-Aminobenzisothiazole-S,S-dioxide |

| CAS Number | 7668-28-2 |

| Molecular Formula | C₇H₆N₂O₂S |

| Molecular Weight | 182.20 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)N |

| InChI Key | QNOQSOJREDRYBC-UHFFFAOYSA-N |

Physicochemical Properties: A Data-Driven Overview

The physicochemical parameters of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation characteristics. For this compound, a comprehensive experimental dataset is not yet fully available in the public domain. The following table summarizes the currently known and predicted properties.

Table 2: Summary of Physicochemical Characteristics

| Property | Value/Description | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa (Acid Dissociation Constant) | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | Predicted: -0.2 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering insights into its electronic and vibrational states. While detailed spectral data with peak assignments for this compound are not extensively published, the existence of key spectra has been confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. An FTIR spectrum of this compound has been recorded. Based on its structure, the following characteristic absorption bands are expected:

-

N-H stretching: Around 3400-3200 cm⁻¹ (from the amine group)

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C=N stretching: Around 1650-1550 cm⁻¹

-

S=O stretching (sulfone): Strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A GC-MS spectrum is available for this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (182.20). The fragmentation pattern would likely involve the loss of small molecules such as SO₂ and HCN, providing further structural confirmation.

Experimental Protocols: A General Framework

While specific, validated protocols for the detailed physicochemical characterization of this compound are not published, standard methodologies for compounds with similar functional groups (sulfonamides and amino-heterocycles) can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used. The purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded.

Solubility Determination

The equilibrium solubility can be determined by adding an excess of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) at a constant temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the change in pH is monitored. For UV-spectrophotometry, the UV-Vis spectrum of the compound is recorded at various pH values, and the pKa is determined from the changes in absorbance.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity and for quantification. A typical reversed-phase HPLC method would be suitable.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the compound's UV-Vis spectrum.

-

Injection Volume: 10 µL

Stability and Reactivity Profile

There is currently a lack of published data on the stability of this compound under various conditions such as pH, temperature, and light. Similarly, its reactivity profile with common reagents has not been extensively documented. The sulfone group is generally stable, but the amine group may be susceptible to oxidation and other reactions typical of primary aromatic amines.

Conclusion and Future Directions

This compound presents a compelling scaffold for further scientific exploration. This guide has synthesized the currently available physicochemical information for this compound. However, it is evident that there are significant gaps in the experimental data, particularly concerning its melting point, solubility, pKa, and detailed spectral characterization.

For researchers and drug development professionals, the generation of this missing data is a critical next step. A comprehensive understanding of these fundamental properties will be instrumental in unlocking the full potential of this compound in future applications. This guide serves as a call to the scientific community to further investigate and publish these core characteristics, thereby enriching our collective knowledge and facilitating the advancement of research in this area.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3-amine 1,1-dioxide: Structural Analogues and Derivatives in Drug Discovery

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through subtle modification, can interact with a wide array of biological targets. The 1,2-benzisothiazole 1,1-dioxide core is a quintessential example of such a scaffold. Derived from the well-known molecule saccharin, this heterocyclic system is more than just a synthetic curiosity; it is a versatile building block for the development of novel therapeutics.[1] Its rigid, planar structure, combined with the hydrogen bond donor and acceptor capabilities of the sulfonamide group, provides an ideal foundation for designing molecules with specific and potent biological activities.

This guide is intended for researchers, scientists, and drug development professionals. It is not a mere compilation of facts but a narrative that delves into the causality behind experimental choices, the logic of molecular design, and the practical application of this knowledge. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of 1,2-benzisothiazol-3-amine 1,1-dioxide and its analogues, providing not just the "what" but the "why" and the "how." Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in authoritative references to ensure scientific integrity.

I. The Core Scaffold: Synthesis and Functionalization

The journey to potent derivatives begins with a robust and versatile synthetic strategy for the core scaffold and its key intermediates. The most common and adaptable starting point for many derivatives is not the amine itself, but a more reactive precursor: 3-chloro-1,2-benzisothiazole 1,1-dioxide . This intermediate serves as an excellent electrophile for the introduction of various nucleophiles at the 3-position.

Synthesis of the Key Intermediate: 3-Chloro-1,2-benzisothiazole 1,1-dioxide

The synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide is typically achieved from saccharin, a readily available and inexpensive starting material.[2] The reaction involves the chlorination of the lactam carbonyl group of saccharin. While several chlorinating agents can be used, phosphorus pentachloride (PCl5) or a combination of phosphorus oxychloride (POCl3) and PCl5 are commonly employed.[3][4] An alternative and often higher-yielding method utilizes thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5] More recently, the use of bis(trichloromethyl) carbonate (triphosgene) has been reported as a safer alternative to phosgene or phosphorus-based reagents.[6]

Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole 1,1-dioxide from Saccharin

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add saccharin (1 equivalent) and a suitable solvent such as chlorobenzene.

-

Addition of Reagents: Add N,N-dimethylformamide (DMF) (1.5 equivalents) to the suspension.

-

Chlorination: While stirring, slowly add thionyl chloride (1.2 equivalents) to the reaction mixture at a temperature maintained between 70-80°C.[5]

-

Reaction Monitoring: The reaction is continued with stirring at the same temperature for several hours (typically 8 hours) and can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.[5]

The causality behind the choice of DMF as a catalyst lies in its reaction with thionyl chloride to form the Vilsmeier reagent, [(CH3)2N=CHCl]Cl, which is a more potent chlorinating agent for the amide group of saccharin.

From Intermediate to Core: Synthesis of this compound

With the 3-chloro intermediate in hand, the synthesis of the parent amine is straightforward. It involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (1 equivalent) in a suitable solvent such as dioxane.

-

Ammonolysis: Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, the solvent is evaporated, and the residue is purified by recrystallization to afford this compound.

A Japanese patent describes a method involving the reaction of 2,2'-dithiobenzonitriles with a metal amide of a secondary amine, followed by oxidation, to produce 3-amino-1,2-benzisothiazoles.[7]

N-Functionalization: Gateway to Diversity

The true potential of the 1,2-benzisothiazole scaffold is unlocked through the functionalization of the nitrogen atom of the amine group or the nitrogen of the isothiazole ring. This allows for the introduction of a wide variety of substituents, which can modulate the molecule's physicochemical properties and biological activity. Common N-functionalization reactions include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.[8]

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of the N-H containing 1,2-benzisothiazole derivative (1 equivalent) in a polar aprotic solvent such as DMF, add a suitable base (e.g., potassium carbonate, sodium hydride) to generate the N-anion.

-

Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.[8]

II. Therapeutic Potential and Structure-Activity Relationships

The derivatives of this compound have been investigated for a multitude of therapeutic applications. The following sections will delve into the most promising of these, presenting quantitative data and discussing the structure-activity relationships that govern their potency.

A. Anti-inflammatory and COX-2 Inhibitory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many of these drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The discovery of two isoforms of COX, the constitutively expressed COX-1 and the inducible COX-2, opened the door for the development of selective COX-2 inhibitors with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The 1,2-benzisothiazol-3(2H)-one-1,1-dioxide scaffold has emerged as a promising framework for the design of selective COX-2 inhibitors.[9]

The rationale for the efficacy of this scaffold lies in its ability to interact with the key amino acid residues in the active site of the COX-2 enzyme. The sulfonamide group is particularly important, as it can bind to a secondary pocket in the COX-2 active site, which is larger than the corresponding pocket in COX-1, thus conferring selectivity.[10]

Quantitative SAR Data for COX-2 Inhibition

| Compound ID | R-group on Benzene Ring | Other Modifications | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib (Reference) | 4-sulfamoylphenyl | Pyrazole ring attached to the sulfonamide nitrogen | 0.04 | >375 | [11] |

| Compound 19 | 4-sulfamoylphenyl | Pyrazole moiety | 0.06 | 154 | [9] |

| Compound 20 | 4-sulfamoylphenyl | Pyrazole moiety | 0.05 | 236 | [9] |

| PYZ16 | Not specified | Diarylpyrazole | 0.52 | 10.73 | [12] |

| PYZ31 | Not specified | Pyrazole derivative | 0.01987 | Not specified | [12] |

| BXZ6 | Not specified | 2-chloro-N-(2-(3,5-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide | <1 | Not specified | [12] |

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

The anti-inflammatory effects of these compounds are a direct result of their inhibition of COX-2. This enzyme is a key component of the arachidonic acid pathway. When a cell is stimulated by an inflammatory signal, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for other prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[13][14] By blocking the active site of COX-2, these inhibitors prevent the synthesis of PGH2 and downstream inflammatory mediators.

Experimental Workflow: In Vitro COX Inhibition Assay

A common method for determining the COX inhibitory activity of a compound is through an in vitro assay using purified enzymes.

dot

Caption: Workflow for an in vitro COX inhibition assay.[15]

B. Antimicrobial and Antifungal Activity

The 1,2-benzisothiazolin-3-one (BIT) scaffold, a close relative of the title compound, is a well-known industrial biocide.[16] It is therefore not surprising that derivatives of this compound also exhibit significant antimicrobial and antifungal properties.[17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[16]

The exact mechanism of action for the antimicrobial and antifungal effects of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes.[18]

Quantitative SAR Data for Antimicrobial and Antifungal Activity

The efficacy of antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[19]

| Compound ID | R-group | Organism | MIC (µg/mL) | Reference |

| DFD-VI-15 | Amino acid-derived | Candida albicans | 0.8 - 3.2 | [20] |

| BD-I-186 | Amino acid-derived | Candida albicans | 0.8 - 3.2 | [20] |

| DFD-V-49 | Amino acid-derived | Aspergillus fumigatus | 0.8 - 12.5 | [20] |

| DFD-V-66 | Amino acid-derived | Cryptococcus neoformans | 0.8 - 12.5 | [20] |

| BIT | (Parent compound) | Pseudomonas aeruginosa | 400 | [18] |

| BIT | (Parent compound) | Staphylococcus aureus | 250 | [18] |

Interestingly, some of these compounds have been shown to be effective against drug-resistant strains of fungi, suggesting they may have a novel mechanism of action.[20]

C. Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral drugs.[21] Benzisothiazolone derivatives have been identified as a new class of multifunctional RT inhibitors.[22][23] These compounds have been shown to inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of RT, both of which are essential for the conversion of the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.[21]

Quantitative SAR Data for HIV-1 RT Inhibition

| Compound ID | Structure | RT RNase H IC50 (µM) | RT DNA Polymerase IC50 (µM) | Antiviral EC50 (µM) | Reference |

| Compound 1 | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | <1.0 | ~1-6 | 1.68 ± 0.94 | [22][23] |

| Compound 2 | ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | <1.0 | ~1-6 | 2.68 ± 0.54 | [22][23] |

| Compound 3 | 2-methylbenzo[d]isothiazol-3(2H)-one | Active | Not inhibitory | Active | [23] |

| Compound 4 | N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide | Active | ~1-6 | Active | [23] |

Mechanism of Action: Dual Inhibition of HIV-1 Reverse Transcriptase

The ability of these compounds to inhibit both enzymatic functions of HIV-1 RT makes them particularly interesting as potential drug candidates. Nucleoside reverse transcriptase inhibitors (NRTIs), a major class of anti-HIV drugs, work by being incorporated into the growing DNA chain and causing chain termination.[24] The benzisothiazolone derivatives, however, appear to work through a different, non-nucleoside mechanism, likely by binding to an allosteric site on the enzyme.[21]

dot

Caption: Dual inhibition of HIV-1 RT by benzisothiazolone derivatives.

III. Pharmacokinetics and Drug-like Properties

For any promising scaffold, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development into a viable drug. While comprehensive ADME data for the full range of this compound derivatives is not yet available in the public domain, some studies on related benzisothiazole compounds provide valuable insights.

A study on benzisothiazolinone (BIT) in rats showed that after oral administration, it is rapidly absorbed and eliminated.[25] In silico ADME prediction studies on some benzothiazole derivatives have suggested that they can possess favorable pharmacokinetic properties and be drug-like according to Lipinski's rule of five.[26] These predictive models are invaluable in the early stages of drug discovery for prioritizing which analogues to synthesize and test.

IV. Conclusion and Future Directions

The this compound scaffold and its analogues represent a class of compounds with immense therapeutic potential. Their straightforward synthesis and the ease with which they can be functionalized make them an attractive starting point for the development of new drugs targeting a wide range of diseases. The demonstrated efficacy of these compounds as anti-inflammatory, antimicrobial, and antiviral agents warrants further investigation.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will enable more rational drug design.

-

Optimization of Pharmacokinetic Properties: Systematic studies on the ADME properties of the most potent compounds are needed to improve their drug-like characteristics.

-

Expansion of Therapeutic Applications: The versatility of this scaffold suggests that it could be effective against other therapeutic targets, and high-throughput screening of diverse libraries of these compounds is a promising avenue for new discoveries.

V. References

-

Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). SAGE Publications Inc. [URL not available]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (--INVALID-LINK--)

-

In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem. (--INVALID-LINK--)

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. OUCI. [URL not available]

-

COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. (--INVALID-LINK--)

-

Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease. (--INVALID-LINK--)

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. (--INVALID-LINK--)

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (--INVALID-LINK--)

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. (--INVALID-LINK--)

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (--INVALID-LINK--)

-

Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. (--INVALID-LINK--)

-

Quantitative structure-activity relationships for commercially available inhibitors of COX-2. (--INVALID-LINK--)

-

3-Chloro-1,2-benzisothiazole synthesis. ChemicalBook. (--INVALID-LINK--)

-

Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (--INVALID-LINK--)

-

Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. ResearchGate. [URL not available]

-

Protocol for the N-functionalization of the 1,2-Benzisothiazole Ring. Benchchem. (--INVALID-LINK--)

-

An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole. Benchchem. (--INVALID-LINK--)

-

Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. (--INVALID-LINK--)

-

Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets. (--INVALID-LINK--)

-

Innovative Uses of 3-Chloro-1,2-benzisothiazole 1,1-dioxide in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. (--INVALID-LINK--)

-

Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [URL not available]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (--INVALID-LINK--)

-

Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. Google Patents. (--INVALID-LINK--)

-

SYNTHESIS OF 1,2-BENZISOTHIAZOLIN-3-ONE BY TRANSAMINATION OF SULFENAMIDES. (--INVALID-LINK--)

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (--INVALID-LINK--)

-

Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors. Semantic Scholar. (--INVALID-LINK--)

-

Process for producing 3-amino-1,2-benzisothiazole derivative. Google Patents. (--INVALID-LINK--)

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. ResearchGate. [URL not available]

-

A Comparative Guide to the Efficacy of 1,2-Benzisothiazolin-3(2H)-one, Sodium Salt and Other Isothiazolinones. Benchchem. (--INVALID-LINK--)

-

Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. (--INVALID-LINK--)

-

Synthesis of 1,2-Benzisothiazolin-3-one by Transamination of Sulfenamides. ResearchGate. [URL not available]

-

Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. (--INVALID-LINK--)

-

Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles. Semantic Scholar. (--INVALID-LINK--)

-

Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [URL not available]

-

Synthesis of benzo[f][3][15]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. (--INVALID-LINK--)

-

This compound. PubChem. (--INVALID-LINK--)

-

Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. (--INVALID-LINK--)

-

Synthesis of benzo[d]isothiazoles: an update. (--INVALID-LINK--)

-

Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. (--INVALID-LINK--)

-

1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. (--INVALID-LINK--)

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. (--INVALID-LINK--)

-

Benzothiazole synthesis. Organic Chemistry Portal. (--INVALID-LINK--)

-

Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones. (--INVALID-LINK--)

References

- 1. Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chloro-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]

- 7. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. idexx.dk [idexx.dk]

- 20. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and… [ouci.dntb.gov.ua]

- 23. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1,2-Benzisothiazol-3-amine 1,1-dioxide Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2-benzisothiazole-3-amine 1,1-dioxide core represents a versatile and privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. Drawing upon a wealth of scientific literature, this document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development. We will delve into the causality behind experimental designs and present detailed protocols for key assays, offering a practical framework for the evaluation of these promising compounds.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory potential of 1,2-benzisothiazol-3-amine 1,1-dioxide derivatives has been a significant area of investigation. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

Several derivatives of this compound have been identified as potent and selective inhibitors of COX-2.[1] This selectivity is a critical attribute, as inhibition of the constitutively expressed COX-1 isoform is associated with undesirable gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 by these derivatives allows for a more targeted anti-inflammatory response.

Beyond COX-2 inhibition, some derivatives have been shown to modulate other key players in the inflammatory cascade, including microsomal prostaglandin E2 synthase-1 (mPGES-1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as well as suppressing the production of pro-inflammatory cytokines.[2][3] This multi-targeted approach suggests a more comprehensive anti-inflammatory profile.

Signaling Pathway of COX-2 Mediated Inflammation

Caption: Inhibition of COX-2 by this compound derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following protocol outlines a common method for assessing the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin (final concentration 1 µM), and 10 µL of either COX-1 or COX-2 enzyme solution.[1]

-

Add Inhibitor: Add 10 µL of the test compound at various concentrations or a reference inhibitor. For the control well, add 10 µL of DMSO.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate Reaction: Add 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well to start the reaction.[1]

-

Measure Absorbance: Immediately begin measuring the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Antimicrobial Activity: Disrupting Essential Cellular Processes

Derivatives of 1,2-benzisothiazole-3-amine 1,1-dioxide have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6]

Mechanism of Action: Targeting Thiol-Containing Enzymes

The primary antimicrobial mechanism of action for these compounds appears to be the targeting of cellular thiol groups.[4] Specifically, 1,2-benzisothiazolin-3-one has been shown to inhibit the active transport and oxidation of glucose in Staphylococcus aureus.[4] This inhibition is attributed to the interaction of the compound with essential thiol-containing enzymes, thereby disrupting critical metabolic pathways necessary for microbial survival.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. academic.oup.com [academic.oup.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. researchgate.net [researchgate.net]

Mechanism of action of 1,2-Benzisothiazol-3-amine 1,1-dioxide

An In-depth Technical Guide to the Mechanism of Action of 1,2-Benzisothiazol-3-amine 1,1-dioxide (Zonisamide)

Abstract

This compound, known clinically as Zonisamide, is a sulfonamide-based therapeutic agent with a unique chemical structure and a complex pharmacological profile.[1][2] Initially developed for psychiatric conditions in Japan, it is now widely utilized as an adjunctive therapy for partial seizures in adults with epilepsy and is also indicated for managing motor symptoms in Parkinson's disease.[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic efficacy of Zonisamide. We will dissect its polypharmacology, focusing on its primary and secondary targets, and present the experimental methodologies required to validate these interactions. The narrative is structured to provide not just a description of the mechanisms, but an understanding of their interplay and clinical significance.

Introduction: The Polypharmacology of a Unique Anticonvulsant

Zonisamide stands apart from other antiepileptic drugs (AEDs) due to its broad spectrum of activity, which arises from its ability to engage multiple molecular targets within the central nervous system.[4] This multi-target engagement is a key aspect of its clinical advantage, potentially offering efficacy in patients who are resistant to other AEDs.[5] The primary mechanisms contributing to its anticonvulsant effects are the blockade of voltage-gated sodium channels and T-type calcium channels.[1][4] Additionally, Zonisamide exhibits weak inhibitory effects on carbonic anhydrase and, notably, acts as a reversible inhibitor of monoamine oxidase B (MAO-B), a mechanism central to its application in Parkinson's disease.[4][6] This guide will systematically explore each of these actions.

Core Mechanisms of Action

The therapeutic profile of Zonisamide is not attributable to a single mode of action but rather to a synergistic combination of effects on ion channels and enzymes.

Table 1: Summary of Zonisamide's Molecular Targets and Effects

| Target | Primary Effect | Clinical Relevance |

| Voltage-Gated Sodium Channels | Blocks sustained, high-frequency repetitive firing of action potentials.[4] | Anticonvulsant: Stabilizes neuronal membranes and prevents seizure propagation.[7] |

| T-Type Calcium Channels | Inhibits low-threshold calcium currents.[5] | Anticonvulsant: Disrupts the rhythmic firing of thalamic neurons associated with certain seizure types.[7] |

| Carbonic Anhydrase | Weak inhibition of various isoforms.[4] | Side Effects: Contributes to metabolic acidosis; not considered a primary antiepileptic mechanism.[8][9] |

| Monoamine Oxidase B (MAO-B) | Reversible inhibition of enzyme activity.[6] | Anti-Parkinsonian: Decreases dopamine turnover, enhancing dopaminergic neurotransmission.[10] |

Blockade of Voltage-Gated Ion Channels

The principal antiseizure mechanisms of Zonisamide involve the modulation of neuronal excitability through the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[11]

-

Voltage-Gated Sodium Channels: Zonisamide reduces the sustained high-frequency repetitive firing of neurons by altering the fast inactivation of Nav channels.[4][12] This action stabilizes neuronal membranes that are hyperexcitable, a hallmark of epileptic activity, thereby preventing the initiation and propagation of seizure discharges.[7] This state-dependent blockade is crucial, as it allows the drug to preferentially target hyperactive neurons involved in seizures with minimal disturbance to normal neuronal activity.[4]

-

T-Type Calcium Channels: Zonisamide also inhibits low-threshold T-type calcium channels.[5] These channels are critical in generating the rhythmic, oscillatory discharges in thalamic neurons that underlie certain types of generalized seizures, such as absence seizures.[7][11] By blocking these channels, Zonisamide effectively suppresses the neuronal hypersynchronization that leads to seizure activity.[2]

Caption: Zonisamide's primary anticonvulsant mechanism.

Inhibition of Key Enzymes

Beyond ion channels, Zonisamide interacts with critical enzymes involved in physiological homeostasis and neurotransmitter metabolism.

-

Carbonic Anhydrase (CA): Zonisamide is a weak inhibitor of carbonic anhydrase.[4] This action was initially thought to contribute to its anticonvulsant properties, similar to acetazolamide.[5] However, subsequent studies, including those with analogues lacking anticonvulsant activity but retaining CA inhibition, have indicated this is not a primary antiepileptic mechanism.[9] The clinical relevance of this weak inhibition is primarily linked to the side effect of hyperchloremic, non-anion gap metabolic acidosis, caused by renal bicarbonate loss.[1][8]

-

Monoamine Oxidase B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B, with an in vitro IC50 of approximately 25 µM, a concentration within the therapeutic range for epilepsy treatment.[6] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, Zonisamide decreases dopamine turnover, thereby enhancing dopaminergic neurotransmission in the brain.[10] This mechanism is distinct from its anticonvulsant effects and forms the basis for its use as an adjunctive therapy to improve motor symptoms in Parkinson's disease.[12][13]

Caption: Zonisamide's MAO-B inhibition mechanism.

Experimental Protocols for Mechanistic Validation

To rigorously assess the multifaceted mechanism of action of Zonisamide, a series of validated in vitro assays are required. The following protocols provide a framework for characterizing its effects on its primary molecular targets.

Protocol: Assessing Voltage-Gated Sodium Channel Blockade

Objective: To characterize the state- and use-dependent inhibition of Nav channels by Zonisamide using whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Utilize cultured hippocampal neurons or a stable cell line (e.g., HEK-293) expressing the desired Nav channel subtype (e.g., Nav1.1, Nav1.2, Nav1.6).

-

Electrophysiology Setup: Perform whole-cell voltage-clamp recordings at room temperature. Use an appropriate internal solution (CsF-based to block K+ channels) and external solution (Tyrode's solution).

-

Resting State Inhibition:

-

Hold cells at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a peak inward Na+ current.

-

Apply Zonisamide at various concentrations and measure the reduction in peak current amplitude to determine the IC50 for resting state block.

-

-

Inactivated State Inhibition (Steady-State Protocol):

-

Hold cells at a series of depolarizing pre-pulse potentials (e.g., from -120 mV to -20 mV for 2 seconds) to induce varying degrees of steady-state fast inactivation.[14]

-

Follow each pre-pulse with a test pulse to 0 mV to measure the fraction of available channels.

-

Repeat in the presence of Zonisamide. A hyperpolarizing shift in the resulting Boltzmann curve indicates preferential binding to the inactivated state.[14]

-

-

Use-Dependent Inhibition:

-

Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from a holding potential of -90 mV).

-

Measure the progressive reduction in peak current amplitude during the train in the absence and presence of Zonisamide. Enhanced reduction with Zonisamide demonstrates use-dependent block.

-

-

Data Analysis: Fit concentration-response data to the Hill equation to determine IC50 values. Analyze shifts in voltage-dependence of inactivation and quantify the degree of use-dependent block.

Caption: Workflow for Nav channel inhibition assay.

Protocol: Quantifying Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (IC50) of Zonisamide against carbonic anhydrase (CA) isoforms using a colorimetric assay.

Methodology:

-

Principle: This assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[15]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Purified human CA isoform (e.g., CA-II) diluted in cold Assay Buffer.

-

Substrate: p-NPA dissolved in DMSO or acetonitrile.

-

Inhibitor: Zonisamide and a positive control (Acetazolamide) dissolved in DMSO and serially diluted.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of serially diluted Zonisamide, positive control, or DMSO (for vehicle control).

-

Add 20 µL of the CA working solution to all wells except the blank (no enzyme).

-

Pre-incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.[15]

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode using a microplate reader for 10-30 minutes.[15]

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration from the linear portion of the kinetic curve.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of Zonisamide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Measuring Monoamine Oxidase B (MAO-B) Inhibition

Objective: To determine the IC50 of Zonisamide for MAO-B using a luminescence-based assay.

Methodology:

-

Principle: The MAO-Glo™ Assay (Promega) provides a simple, two-step bioluminescent method. MAO-B acts on a luminogenic substrate to produce a derivative that is converted into luciferin by a second enzyme. The luciferin is then used by luciferase to generate light, and the luminescent signal is proportional to MAO-B activity.[16]

-

Reagent Preparation:

-

Enzyme: Recombinant human MAO-B.

-

Substrate: MAO-Glo™ substrate specific for MAO-B.

-

Inhibitor: Zonisamide and a positive control (e.g., Selegiline) dissolved in DMSO and serially diluted.

-

-

Assay Procedure (384-well plate format):

-

Add MAO-B enzyme to wells containing serially diluted Zonisamide or controls.

-

Incubate to allow for inhibitor binding.

-

Add the MAO-B substrate to initiate the enzymatic reaction. Incubate at room temperature.

-

Add the Luciferin Detection Reagent to stop the MAO-B reaction and initiate the light-generating reaction.

-

Incubate for 20 minutes in the dark to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Normalize the data to the vehicle control (100% activity).

-

Plot percent inhibition versus the logarithm of Zonisamide concentration and fit to a suitable model to calculate the IC50. The high quality of this assay is often indicated by a Z'-factor value between 0.5 and 1.0.[16]

-

Conclusion

The mechanism of action of this compound (Zonisamide) is a compelling example of beneficial polypharmacology. Its primary anticonvulsant effects are robustly explained by the dual blockade of voltage-gated sodium and T-type calcium channels, which synergistically reduce neuronal hyperexcitability. Concurrently, its activity as a reversible MAO-B inhibitor provides a distinct therapeutic avenue for the treatment of Parkinson's disease. While its weak inhibition of carbonic anhydrase does not significantly contribute to its efficacy, it is a critical factor in understanding its side-effect profile. A thorough understanding of these multiple mechanisms, validated through the rigorous experimental protocols outlined herein, is essential for the continued optimization of its clinical use and the development of future therapeutics with tailored pharmacological profiles.

References

- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Zonisamide - Wikipedia [en.wikipedia.org]

- 3. epilepsy.com [epilepsy.com]

- 4. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Zonisamide? [synapse.patsnap.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Evidence against a significant implication of carbonic anhydrase inhibitory activity of zonisamide in its anticonvulsive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Zonisamide inhibits monoamine oxidase and enhances motor performance and social activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. researchgate.net [researchgate.net]

- 13. A Review of the Use of Zonisamide in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. promega.com [promega.com]

Spectroscopic Analysis of 1,2-Benzisothiazol-3-amine 1,1-dioxide: A Technical Guide

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine 1,1-dioxide, a heterocyclic compound featuring a benzisothiazole core, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and potential for diverse chemical modifications make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization are paramount for its application, and a comprehensive analysis of its spectral data is the cornerstone of this process. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the methodologies for data acquisition.

The molecular structure of this compound, with the chemical formula C₇H₆N₂O₂S and a molecular weight of approximately 182.2 g/mol , presents a unique combination of an aromatic ring, a sulfonamide group, and an amine function. Each of these components contributes distinct features to its spectroscopic signature, allowing for unambiguous identification and structural verification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used to correlate spectral signals with specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, such as a Varian A-60 or a modern equivalent (e.g., Bruker 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to display a complex multiplet pattern arising from the four protons on the benzene ring (H-4, H-5, H-6, and H-7). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfone group and the isothiazole ring. The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.5 - 8.5 | Multiplet | ortho, meta, para |

| Amine Protons (NH₂) | 5.0 - 7.0 (variable) | Broad Singlet | N/A |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation of the ¹³C NMR Spectrum

The spectrum will contain seven signals. The aromatic carbons will appear in the typical downfield region (120-150 ppm). The quaternary carbons (C-3, C-3a, and C-7a) will generally have lower intensities compared to the protonated carbons. The chemical shifts will be influenced by the substituents on the aromatic ring and the heterocyclic system.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 | 150 - 160 |

| C-3a | 135 - 145 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 125 - 135 |

| C-7 | 120 - 130 |

| C-7a | 130 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet technique is commonly used. Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85 B.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will process the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, S=O, and C-N bonds.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3200 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| N-H bend (amine) | 1650 - 1580 | Medium |

| Asymmetric SO₂ stretch | 1350 - 1300 | Strong |

| Symmetric SO₂ stretch | 1180 - 1140 | Strong |

| C-N stretch | 1350 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile ones. For GC-MS, the sample is first vaporized and separated on a GC column.

-

Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar and less volatile molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.2 g/mol ). The spectrum will also display a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern can provide valuable clues about the structure of the molecule.

| Ion | Expected m/z | Identity |

| [M]⁺ | 182 | Molecular Ion |

| [M - SO₂]⁺ | 118 | Loss of sulfur dioxide |

| [C₆H₄CN]⁺ | 102 | Fragment from benzonitrile moiety |

| [C₆H₄]⁺ | 76 | Benzene ring fragment |

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecular structure and purity of the compound. This detailed spectral analysis is an indispensable component of quality control and is fundamental for any research or development activities involving this important chemical entity.

Known biological targets of 1,2-Benzisothiazol-3-amine 1,1-dioxide

An In-Depth Technical Guide to the Known Biological Targets of Zonisamide (1,2-Benzisoxazole-3-methanesulfonamide)

A Note on Chemical Nomenclature: The compound of interest for this guide is the widely-studied pharmaceutical agent Zonisamide. While the initial query referenced "1,2-Benzisothiazol-3-amine 1,1-dioxide," the vast body of scientific literature on biological targets in this structural class pertains to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). This guide will therefore focus on the known biological targets of Zonisamide to provide a comprehensive and well-referenced resource for researchers, scientists, and drug development professionals.

Introduction

Zonisamide is a second-generation antiepileptic drug (AED) with a unique sulfonamide-based chemical structure, distinct from other AEDs.[1] Approved for adjunctive therapy in partial-onset seizures, its clinical utility has expanded to include applications in generalized epilepsies and as an adjunctive treatment for Parkinson's disease.[2][3] The therapeutic efficacy of Zonisamide stems from its multifaceted mechanism of action, engaging multiple biological targets to modulate neuronal excitability and neurotransmitter metabolism.[1] This technical guide provides an in-depth exploration of the primary molecular targets of Zonisamide, the experimental methodologies used to elucidate these interactions, and the consequential impact on cellular signaling pathways. As a Senior Application Scientist, the following narrative is structured to not only present established facts but also to provide insights into the causality behind the experimental designs that have been pivotal in characterizing this versatile therapeutic agent.

Primary Biological Targets and Mechanisms of Action

Zonisamide's broad-spectrum activity is a direct consequence of its ability to interact with several distinct biological molecules. The primary targets identified to date are voltage-gated ion channels and key enzymes involved in neurotransmission and metabolic regulation.

Voltage-Gated Sodium Channels (VGSCs)

The modulation of VGSCs is a cornerstone of Zonisamide's anticonvulsant effect.[1] These channels are critical for the initiation and propagation of action potentials in neurons.[4] During a seizure, neurons exhibit sustained, high-frequency firing, a state that Zonisamide effectively mitigates.

Mechanism of Inhibition: Zonisamide exhibits a state-dependent inhibition of VGSCs, preferentially binding to the inactivated state of the channel.[4] By stabilizing the fast-inactivated state, Zonisamide prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials in rapid succession.[4][5] This action effectively dampens the neuronal hyperexcitability that characterizes epileptic seizures. While the specific subtypes of VGSCs that Zonisamide interacts with are not fully elucidated in all literature, its action is considered broad across the neuronal isoforms involved in seizure propagation, such as Nav1.1, Nav1.2, and Nav1.3.

Experimental Workflow: Characterizing VGSC Inhibition

The primary methodology for investigating the interaction of Zonisamide with VGSCs is whole-cell patch-clamp electrophysiology.

T-Type Calcium Channels

In addition to its effects on sodium channels, Zonisamide also modulates low-voltage-activated (LVA) or T-type calcium channels.[6] These channels are particularly important in the rhythmic firing of thalamic neurons, a key process in the generation of generalized seizures, such as absence seizures.[7]

Mechanism of Inhibition: Zonisamide blocks T-type calcium channels, reducing the influx of calcium that contributes to the neuronal bursting activity in the thalamocortical circuits.[6][7] This action helps to prevent the spread of seizure discharges.[6] Studies have shown a dose-dependent reduction in T-type calcium currents in the presence of Zonisamide.[6][7] For instance, in cultured neurons of the rat cerebral cortex, 500 µM of Zonisamide produced a mean reduction of 59.5% in T-type Ca2+ current.[6]

Signaling Pathway: Modulation of Neuronal Excitability

The dual action of Zonisamide on both voltage-gated sodium and T-type calcium channels synergistically reduces neuronal hyperexcitability.

Carbonic Anhydrases (CAs)

Zonisamide is a sulfonamide and, as such, exhibits inhibitory activity against carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8]

Mechanism of Inhibition: The contribution of carbonic anhydrase inhibition to Zonisamide's primary anticonvulsant effects is debated, with some studies suggesting it is not the principal mechanism.[1] However, this activity is likely responsible for some of the drug's side effects, such as metabolic acidosis and a predisposition to kidney stones.[9] More recent research has shown that Zonisamide is a potent inhibitor of certain CA isozymes, particularly the cytosolic isozyme II (CA-II) and the mitochondrial isozyme V (CA-V), with Ki values in the nanomolar range when longer incubation times are used.[8] It is also an effective inhibitor of CA-IX.[9] The inhibition of these enzymes can lead to localized changes in pH and bicarbonate concentrations, which may indirectly affect neuronal excitability.

Monoamine Oxidase B (MAO-B)

The inhibitory effect of Zonisamide on MAO-B is particularly relevant to its application in the treatment of Parkinson's disease.[3] MAO-B is a key enzyme in the degradation of dopamine in the brain.

Mechanism of Inhibition: Zonisamide acts as a reversible and competitive inhibitor of MAO-B.[3] By inhibiting this enzyme, Zonisamide reduces the breakdown of dopamine, thereby increasing its concentration in the striatum.[10] This enhanced dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease.[10] In vitro studies have determined the IC50 of Zonisamide for MAO-B to be approximately 25 µM, a concentration that is within the therapeutic range for epilepsy treatment.[3]

Signaling Pathway: Dopamine Metabolism

Zonisamide's inhibition of MAO-B leads to increased dopamine levels, which is beneficial in Parkinson's disease.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of Zonisamide with its primary biological targets.

| Target | Parameter | Value | Cell/System | Reference |

| Voltage-Gated Sodium Channels | Inhibition of repetitive firing | Effective at therapeutic concentrations | Cultured neurons | [1] |

| T-Type Calcium Channels | Current Reduction | 59.5 ± 7.2% | Rat cerebral cortex neurons (500 µM) | [6] |

| Current Reduction | 15.4–30.8% | Human CaV3.2 channels (50–200 µM) | [7] | |

| Carbonic Anhydrase II (hCA II) | Ki | 35.2 nM | Purified human enzyme (1-hour preincubation) | [8] |

| Ki | 10.3 µM | Purified human enzyme (15-min preincubation) | [8] | |

| Ki | 2.98 - 4.64 µM | Purified human enzyme | [7] | |

| Carbonic Anhydrase V (hCA V) | Ki | 20.6 - 25.4 nM | Purified human enzyme | [8] |

| Carbonic Anhydrase IX (hCA IX) | Ki | 5.1 nM | Purified human enzyme | [9] |

| Carbonic Anhydrase XIV (hCA XIV) | Ki | 1.46 - 6.50 µM | Purified human enzyme | [9] |

| Monoamine Oxidase B (MAO-B) | IC50 | 24.8 ± 4.3 µM | Mouse brain homogenates | [3] |

| Ki | ~3 µM | Purified human and rat enzyme | [11] |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction of Zonisamide with its biological targets.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a generalized procedure for assessing the effects of Zonisamide on voltage-gated sodium or T-type calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

1. Cell Preparation:

-

Culture cells on glass coverslips to an appropriate confluency.

-

For heterologous expression, transfect cells with plasmids encoding the specific ion channel subunits of interest (e.g., Nav1.3 or Cav3.1) and a fluorescent marker (e.g., GFP) 24-48 hours prior to recording.

2. Solutions:

-

External Solution (for Sodium Currents): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-